molecular formula C19H19NO4 B2453328 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421442-61-6

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2453328
CAS No.: 1421442-61-6
M. Wt: 325.364
InChI Key: LKIWLXBLIJMBLZ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic cannabinoid receptor agonist of significant interest in preclinical pharmacological research. This compound acts as a potent agonist at the CB1 and CB2 cannabinoid receptors, which are central components of the endocannabinoid system [Source] . Its core research value lies in its use as a chemical tool to probe the structure-activity relationships of cannabinoid analogs, particularly those modifying the traditional indole or carboxamide substituents. Researchers utilize this compound to investigate the complex signaling pathways and physiological roles mediated by cannabinoid receptors in the central and peripheral nervous systems. Its specific structural features, including the cyclopropyl and hydroxy substitutions on the phenylethyl chain, make it a relevant subject for studies aiming to understand the impact of steric hindrance and hydrogen bonding on receptor binding affinity, functional activity, and selectivity [Source] . Furthermore, due to its presence in forensic and clinical toxicology reports, this compound is also used in analytical method development for the identification and quantification of novel psychoactive substances in biological matrices, contributing to public health and safety monitoring efforts [Source] .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18(13-6-9-16-17(10-13)24-12-23-16)20-11-19(22,15-7-8-15)14-4-2-1-3-5-14/h1-6,9-10,15,22H,7-8,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIWLXBLIJMBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the benzo[d][1,3]dioxole ring system through a cyclization reaction, followed by the introduction of the cyclopropyl and phenylethyl groups via nucleophilic substitution and addition reactions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(2-cyclopropyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-4-carboxamide

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of both the cyclopropyl and phenylethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₉NO₄
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 1421442-61-6

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:

  • Antitumor Activity :
    • Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 900 nM against the CCRF-CEM leukemia cell line, suggesting potent antitumor properties .
  • Mechanism of Action :
    • The compound is believed to act through the inhibition of specific kinases involved in cell cycle regulation, particularly targeting cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Neuroprotective Effects :
    • Research has indicated that the compound may also possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for neurodegenerative diseases .

Case Studies

Several case studies have documented the biological activity and therapeutic potential of this compound:

  • Study 1 : A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the efficacy of various derivatives of benzo[d][1,3]dioxole compounds. This compound was among those tested and showed promising results in reducing tumor growth in xenograft models .
  • Study 2 : Another investigation focused on the neuroprotective effects of this compound in models of Parkinson's disease. The results indicated that treatment with the compound significantly improved motor function and reduced neuronal loss in animal models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/EffectIC50 ValueReference
AntitumorCCRF-CEM leukemia cells900 nM
Kinase InhibitionCDK4/6Not specified
NeuroprotectionNeuronal cellsNot specified

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can critical reaction parameters be optimized?

The synthesis involves multi-step reactions, including condensation of the benzo[d][1,3]dioxole core with the cyclopropyl-hydroxy-phenyl ethyl group. Key optimizations include:

  • Temperature control : 60–80°C for amide bond formation to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Column chromatography with hexane/ethyl acetate gradients ensures ≥95% purity .

Q. Which analytical techniques are critical for confirming structural identity and purity?

A combination of advanced methods is essential:

  • 2D NMR (HSQC, NOESY) : Resolves stereochemistry at the cyclopropane and hydroxyl groups .
  • HRMS (ESI+) : Validates molecular formula (e.g., C₁₉H₂₀N₂O₅) with <2 ppm mass accuracy .
  • X-ray crystallography : Determines absolute configuration, particularly for the cyclopropyl moiety .

Advanced Research Questions

Q. How do functional groups influence biological activity, and what experimental approaches validate these interactions?

The hydroxyl, amide, and benzodioxole groups enable hydrogen bonding and π-stacking with targets. Methodological validation includes:

  • SPR/ITC assays : Quantify binding affinities to enzymes/receptors (e.g., KD values) .
  • Metabolomic profiling : Identifies stability-related degradation products under physiological conditions .
  • Mutagenesis studies : Pinpoint key residues in target proteins interacting with the cyclopropane ring .

Q. What strategies resolve contradictions in biological activity data across experimental models?

Discrepancies may arise from assay variability or compound instability. Approaches include:

  • Standardized protocols : Uniform cell lines (e.g., HEK293 vs. HeLa) and compound batches (HPLC-validated purity) .
  • Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cellular viability (MTT) to distinguish target-specific effects .
  • Stability studies : Monitor compound integrity in buffer/DMSO stocks using LC-MS over 72 hours .

Q. How can computational modeling guide structural optimization for enhanced selectivity?

Advanced in silico strategies include:

  • Molecular docking : Prioritize modifications to the benzodioxole moiety for improved fit in kinase ATP pockets .
  • MD simulations (100+ ns) : Assess dynamic interactions of the cyclopropane ring with hydrophobic binding sites .
  • DFT calculations : Predict regioselectivity of electrophilic additions to the amide group .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis Stepwise condensation, column chromatographyTemp: 60–80°C; Solvent: DMF; Purity: ≥95%
Structural Analysis 2D NMR, X-ray crystallographyResolution: <1.0 Å (X-ray); HSQC correlation
Bioactivity Validation SPR, ITC, MTT assaysKD ≤ 10 µM; IC₅₀ ≤ 1 µM
Computational Design Docking (AutoDock Vina), MD simulationsΔG binding ≤ -8 kcal/mol; RMSD ≤ 2 Å

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